Methyl [(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-yl)oxy]acetate
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Overview
Description
METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure comprises a pyridazine ring substituted with morpholine and triazine groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE typically involves multi-step organic reactions. One common method includes the reaction of 4,6-bis(morpholin-4-yl)-1,3,5-triazine with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require catalysts like palladium or copper to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine and triazine moieties, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, its triazine moiety may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The morpholine groups can enhance its solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]PROPIONATE: Similar structure with a propionate group instead of an acetate group.
METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]BUTYRATE: Contains a butyrate group, offering different chemical properties.
Uniqueness
METHYL 2-[(6-{[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]OXY}PYRIDAZIN-3-YL)OXY]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H23N7O6 |
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Molecular Weight |
433.4 g/mol |
IUPAC Name |
methyl 2-[6-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]pyridazin-3-yl]oxyacetate |
InChI |
InChI=1S/C18H23N7O6/c1-27-15(26)12-30-13-2-3-14(23-22-13)31-18-20-16(24-4-8-28-9-5-24)19-17(21-18)25-6-10-29-11-7-25/h2-3H,4-12H2,1H3 |
InChI Key |
JWKHBCGMTKEFSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=NN=C(C=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
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